2-Octanone, 3-amino- 2-Octanone, 3-amino-
Brand Name: Vulcanchem
CAS No.: 753386-51-5
VCID: VC18701142
InChI: InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

2-Octanone, 3-amino-

CAS No.: 753386-51-5

Cat. No.: VC18701142

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

2-Octanone, 3-amino- - 753386-51-5

Specification

CAS No. 753386-51-5
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 3-aminooctan-2-one
Standard InChI InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3
Standard InChI Key ZOZGRMXVDFHAMX-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C(=O)C)N

Introduction

Physicochemical Properties

Free Base (CAS 753386-51-5)

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.227 g/mol
Exact Mass143.131 g/mol
PSA (Polar Surface Area)43.09 Ų
LogP2.183

Critical data such as melting point, boiling point, and density remain unreported in the literature .

Hydrochloride Salt (CAS 21419-30-7)

PropertyValue
Molecular FormulaC₈H₁₈ClNO
Molecular Weight179.688 g/mol
Density0.885 g/cm³
Boiling Point202.3°C (760 mmHg)
Flash Point76.2°C
Vapour Pressure0.294 mmHg (25°C)

The hydrochloride salt’s higher polarity (PSA: 43.09 Ų) and reduced vapour pressure enhance its stability for laboratory handling .

Synthesis and Production

Classical Synthetic Routes

The hydrochloride salt was first synthesized by Zav'yalov et al. (1985) via reductive amination of 2-octanone using ammonium chloride and sodium cyanoborohydride under acidic conditions . The free base is typically isolated by neutralization of the salt with a weak base like sodium bicarbonate.

Applications in Organic Synthesis

Chiral Building Block

The amine and ketone functionalities enable dual reactivity, making 3-amino-2-octanone a candidate for chiral auxiliaries in enantioselective aldol reactions . For instance, its hydrochloride salt could serve as a precursor to β-amino alcohols, valuable in pharmaceutical synthesis.

Pharmaceutical Intermediates

The compound’s structural similarity to 3-amino-4-octanol (PubChem CID 55284966) suggests potential in antiviral or抗菌 agent development .

Research Trends and Future Directions

Green Chemistry Innovations

The integration of deep eutectic solvents (DES) and ionic liquids in biocatalysis (e.g., Acetobacter-mediated reductions) could optimize yield and sustainability for 3-amino-2-octanone derivatives .

Structural Analog Development

Modifying the alkyl chain length (e.g., 3-aminononan-2-ol, C₉H₂₁NO) or introducing halogen substituents may enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator